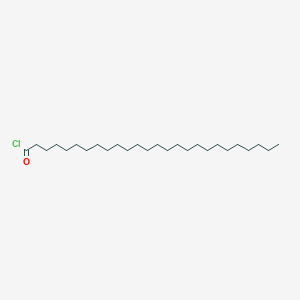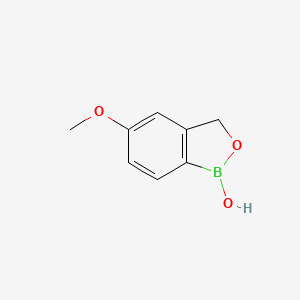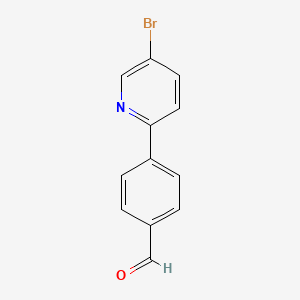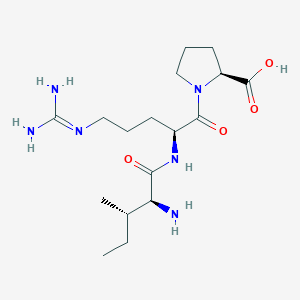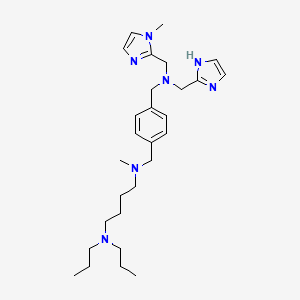
5-(Pyridin-3-yl)thiazol-2-amine
説明
“5-(Pyridin-3-yl)thiazol-2-amine” is a compound with the molecular formula C8H7N3S . It has a molecular weight of 177.23 . The compound appears as a powder .
Synthesis Analysis
While specific synthesis methods for “5-(Pyridin-3-yl)thiazol-2-amine” were not found, related compounds have been synthesized through various methods . For instance, the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives involved the use of secondary cyclic amines building blocks in sulfur/nitrogen displacement reactions .Molecular Structure Analysis
The InChI code for “5-(Pyridin-3-yl)thiazol-2-amine” is 1S/C8H7N3S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) . This indicates the presence of a thiazol-2-amine group attached to a pyridin-3-yl group .Physical And Chemical Properties Analysis
“5-(Pyridin-3-yl)thiazol-2-amine” is a powder . Its exact physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the retrieved data .科学的研究の応用
- Thiazole derivatives have been used in the development of various drugs and biologically active agents .
- They have been investigated for clinical use in conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
- The outcomes of these applications are typically evaluated through clinical trials and research studies .
- Thiazole derivatives have shown antimicrobial and antifungal activities .
- They are used in the development of drugs such as sulfazole (antimicrobial) and abafungin (antifungal) .
- The outcomes are evaluated based on their effectiveness in inhibiting the growth of microbes and fungi .
- Some thiazole derivatives have shown anti-inflammatory effects .
- They have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family .
- The outcomes are evaluated based on their effectiveness in reducing inflammation .
Pharmaceuticals and Biologically Active Agents
Antimicrobial and Antifungal Agents
Anti-inflammatory Agents
COX-1 Inhibitory Activity
- Compounds similar to “5-(Pyridin-3-yl)thiazol-2-amine”, such as pyrazolothiazole analogs, have shown potential as antitumor agents .
- These compounds were synthesized from 3-(pyridin-3-yl)-1-p-tolyl-1H-pyrazolo[3,4-d]thiazol-5-amine as a starting compound .
- The outcomes are evaluated based on their effectiveness in inhibiting tumor growth .
- Compounds similar to “5-(Pyridin-3-yl)thiazol-2-amine”, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites and therefore they can be useful as antiviral agents .
- Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
- The outcomes are evaluated based on their effectiveness in inhibiting viral replication .
Antitumor Agents
Antiviral Agents
- Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .
- The outcomes are evaluated based on their effectiveness in reducing oxidative stress, pain, and inflammation .
- N-(thiazol-2-yl)benzenesulfonamides, which are similar to “5-(Pyridin-3-yl)thiazol-2-amine”, have shown emergent antibacterial activity .
- Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
- Pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to “5-(Pyridin-3-yl)thiazol-2-amine”, may act as metabolites and therefore they can be useful as antiviral and antitumor agents .
- Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
- The outcomes are evaluated based on their effectiveness in inhibiting viral replication and tumor growth .
Antioxidant, Analgesic, and Anti-inflammatory Agents
Antibacterial Agents
Antiviral and Antitumor Agents
Safety And Hazards
特性
IUPAC Name |
5-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDVGCUZIITDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561120 | |
| Record name | 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)thiazol-2-amine | |
CAS RN |
372096-52-1 | |
| Record name | 5-(Pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




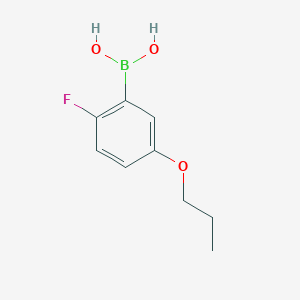
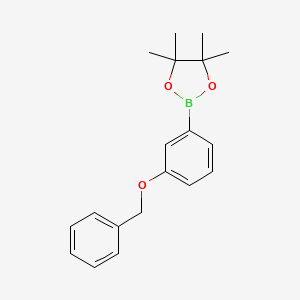


![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)
